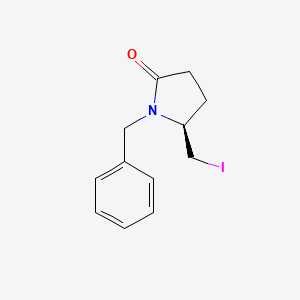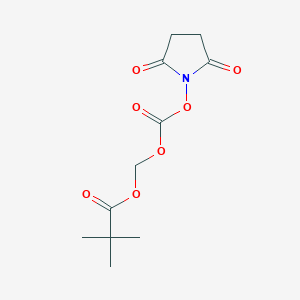
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of ((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate typically involves the reaction of 2,2-dimethylpropanoic acid with 1-hydroxy-2,5-dioxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.
Chemical Reactions Analysis
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and various chemical reactions.
Biology: The compound is used in biochemical studies and as a tool for understanding biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate can be compared with other similar compounds such as:
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
1-[(2,5-Dioxopyrrolidinyl)oxycarbonyloxy]ethyl 2-methylpropanoate: Another similar compound with variations in the ester group, affecting its chemical properties and uses. The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C11H15NO7 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15NO7/c1-11(2,3)9(15)17-6-18-10(16)19-12-7(13)4-5-8(12)14/h4-6H2,1-3H3 |
InChI Key |
YXQSIJRDUPOPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8399263.png)
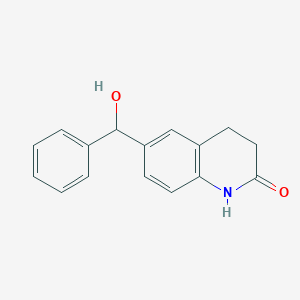
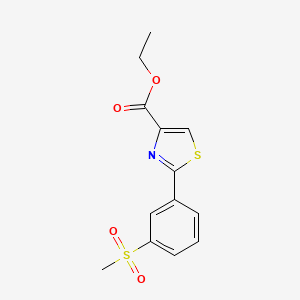
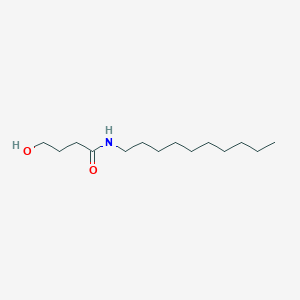
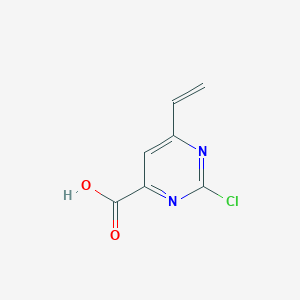
![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)
![4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8399300.png)
![Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine](/img/structure/B8399308.png)
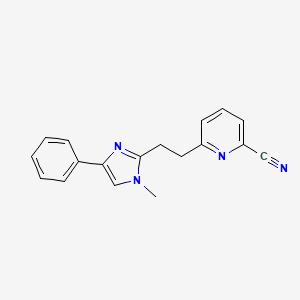
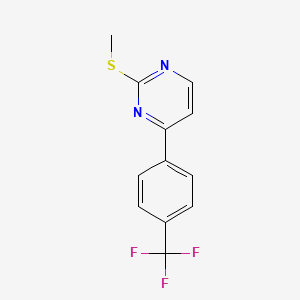
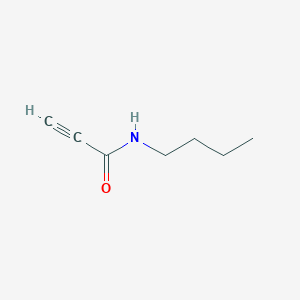
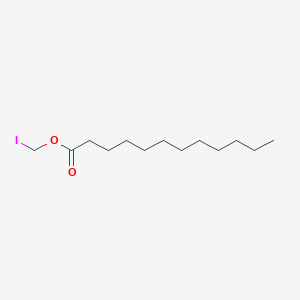
![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)
